molecular formula C14H12O4 B1593553 3-(2-Methoxyphenoxy)benzoic acid CAS No. 500884-43-5

3-(2-Methoxyphenoxy)benzoic acid

Cat. No. B1593553
CAS RN: 500884-43-5
M. Wt: 244.24 g/mol
InChI Key: KDDDUAZESJTRQZ-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenoxy)benzoic acid, also known as methyl 3-(2-methoxyphenoxy)benzoate, is an organic compound . It is a white to yellow solid with a molecular weight of 244.25 . The IUPAC name for this compound is 3-(2-methoxyphenoxy)benzoic acid .


Molecular Structure Analysis

The InChI code for 3-(2-Methoxyphenoxy)benzoic acid is 1S/C14H12O4/c1-17-12-7-2-3-8-13(12)18-11-6-4-5-10(9-11)14(15)16/h2-9H,1H3,(H,15,16) . This indicates the molecular structure of the compound. For a detailed molecular structure analysis, it is recommended to use specialized software or databases.


Physical And Chemical Properties Analysis

3-(2-Methoxyphenoxy)benzoic acid is a solid powder . It has a boiling point of 148-149°C . The compound is stored at ambient temperature .

Scientific Research Applications

Biodegradation

A bacterial strain, Bacillus sp., isolated from soil, has been shown to degrade 3-Phenoxybenzoic acid (3-PBA), a compound closely related to 3-(2-Methoxyphenoxy)benzoic acid . This strain was able to degrade 95.6% of 50 mg·L −1 3-PBA within 72 h in mineral salt medium (MSM) . This highlights the potential application of this strain for the in situ bioremediation of 3-PBA contaminated environments .

Chemical Synthesis

3-(2-Methoxyphenoxy)benzoic acid is used as a chemical raw material in the manufacture of synthetic pyrethroid insecticides (SPs) and dyes . It’s widespread exposure among the general population is a consequence of the increased availability, usage, and broad-spectrum applicability of 3-PBA .

Research Material

3-(2-Methoxyphenoxy)benzoic acid is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others . It is often used as a standard or reference material in these studies .

Endocrine Disrupting Activity

3-Phenoxybenzoic acid (3-PBA) is of great environmental concern with regards to endocrine disrupting activity . Given the structural similarity, 3-(2-Methoxyphenoxy)benzoic acid may also have similar properties and can be used in research studying endocrine disruption .

Environmental Contamination

3-Phenoxybenzoic acid (3-PBA) has widespread occurrence in water and soil . 3-(2-Methoxyphenoxy)benzoic acid, due to its structural similarity to 3-PBA, can be used in environmental studies to understand the behavior and impact of such compounds in the environment .

Pharmaceutical Research

In pharmaceutical research, 3-(2-Methoxyphenoxy)benzoic acid could be used as a precursor or intermediate in the synthesis of more complex molecules . For example, it can be used in the synthesis of N- (1S)-1- { [ (3S)-4- (3-hydroxyphenyl)-3-methylpiperazin-1-yl]-methyl}-2-methylpropyl-4- (3-hydroxyphenoxy) benzamide .

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H332, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation .

Mechanism of Action

3-(2-Methoxyphenoxy)benzoic acid: , also known as 2-(3-Carboxyphenoxy)anisole , belongs to the class of organic compounds known as azobenzenes . These compounds contain a central azo group, where each nitrogen atom is conjugated to a benzene ring . .

Pharmacokinetics:

properties

IUPAC Name

3-(2-methoxyphenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-17-12-7-2-3-8-13(12)18-11-6-4-5-10(9-11)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDDUAZESJTRQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20311842
Record name 3-(2-Methoxyphenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20311842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxyphenoxy)benzoic acid

CAS RN

500884-43-5
Record name 3-(2-Methoxyphenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20311842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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